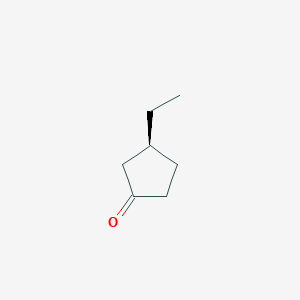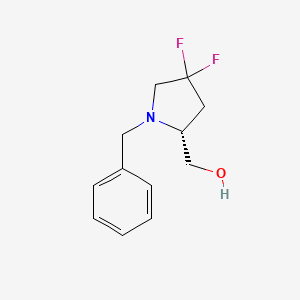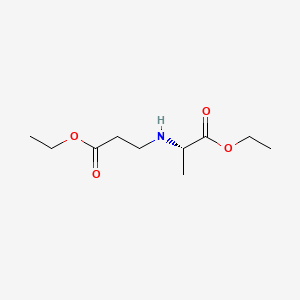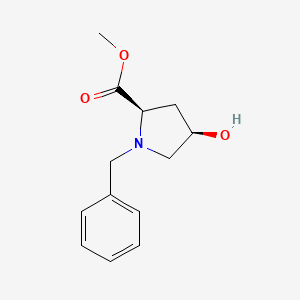
(3S)-3-Ethylcyclopentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Ethylcyclopentanone is an organic compound belonging to the class of cyclopentanones It is characterized by a cyclopentane ring with a ketone functional group at the third position and an ethyl group attached to the same carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Ethylcyclopentanone can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 3-ethyl-1,5-pentanedione, under acidic or basic conditions. The reaction typically proceeds via an intramolecular aldol condensation, followed by dehydration to form the cyclopentanone ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of 3-ethylcyclopentene-1-one. This process requires specific catalysts, such as palladium on carbon, and is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: (3S)-3-Ethylcyclopentanone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can undergo substitution reactions, such as halogenation, using reagents like bromine or chlorine under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed:
Oxidation: 3-ethylcyclopentanone carboxylic acid.
Reduction: 3-ethylcyclopentanol.
Substitution: 3-bromo-3-ethylcyclopentanone.
Wissenschaftliche Forschungsanwendungen
(3S)-3-Ethylcyclopentanone has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Wirkmechanismus
The mechanism of action of (3S)-3-Ethylcyclopentanone involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Cyclopentanone: A simpler analog without the ethyl group.
3-Methylcyclopentanone: Similar structure with a methyl group instead of an ethyl group.
3-Propylcyclopentanone: Similar structure with a propyl group instead of an ethyl group.
Uniqueness: (3S)-3-Ethylcyclopentanone is unique due to the presence of the ethyl group at the third position, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence its reactivity, biological activity, and applications in various fields.
Eigenschaften
IUPAC Name |
(3S)-3-ethylcyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-6-3-4-7(8)5-6/h6H,2-5H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERALSLWOPMNRJ-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R)-1-benzyl-4,4-difluoropyrrolidin-2-yl]methanol; para-toluene sulfonate](/img/structure/B8184039.png)


![8-Benzenesulfonyl-1,2,3,8-tetrahydro-2,8-diaza-cyclopenta[a]indene](/img/structure/B8184061.png)







